3-(Methoxycarbonyl)-1,2,4-triazine-6-carboxylic acid
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Overview
Description
3-(Methoxycarbonyl)-1,2,4-triazine-6-carboxylicacid is a heterocyclic compound containing a triazine ring, which is a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-1,2,4-triazine-6-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-(Methoxycarbonyl)-1,2,4-triazine-6-carboxylicacid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-1,2,4-triazine-6-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the triazine ring .
Scientific Research Applications
3-(Methoxycarbonyl)-1,2,4-triazine-6-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-1,2,4-triazine-6-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole compound with similar structural features but different chemical properties.
1,2,4-Triazole: A close isomer with distinct biological activities and applications.
3-(Methoxycarbonyl)phenylboronic Acid: A compound with a similar methoxycarbonyl group but different overall structure and reactivity.
Uniqueness
3-(Methoxycarbonyl)-1,2,4-triazine-6-carboxylicacid is unique due to its specific triazine ring structure and the presence of both methoxycarbonyl and carboxylic acid functional groups.
Properties
Molecular Formula |
C6H5N3O4 |
---|---|
Molecular Weight |
183.12 g/mol |
IUPAC Name |
3-methoxycarbonyl-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C6H5N3O4/c1-13-6(12)4-7-2-3(5(10)11)8-9-4/h2H,1H3,(H,10,11) |
InChI Key |
JWBCDHJJPNTGQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N=N1)C(=O)O |
Origin of Product |
United States |
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